molecular formula C12H28N2 B1677605 1,12-Dodecanediamine CAS No. 2783-17-7

1,12-Dodecanediamine

Cat. No. B1677605
CAS RN: 2783-17-7
M. Wt: 200.36 g/mol
InChI Key: QFTYSVGGYOXFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,12-Dodecanediamine, also known as Dodecamethylenediamine, is a chemical compound with the linear formula NH2(CH2)12NH2 . It is commonly used as a curing agent in the production of epoxy resins . It is a colorless to yellow liquid, with an amine-like odor .


Synthesis Analysis

1,12-Dodecanediamine can be synthesized by hydrogenating the corresponding dinitriles over a Raney nickel catalyst in a batch procedure under pressure at up to 125 ℃ . It has also been used as the central hydrophobic unit in the synthesis of a cationic bolaamphiphile, a non-viral gene delivery agent .


Molecular Structure Analysis

The molecular structure of 1,12-Dodecanediamine is represented by the linear formula NH2(CH2)12NH2 . It has a molecular weight of 200.36 . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,12-Dodecanediamine is used as a feedstock for polymer synthesis and as a source of twelve carbon chains for medicinal drugs . It has been used in the preparation of copolyimides, which are prepared using 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) and 4,4′-oxydianyline (ODA) as aromatic diamines .


Physical And Chemical Properties Analysis

1,12-Dodecanediamine is a solid substance that forms flakes . It has a melting point of 67-69 °C . It is soluble in ethanol . The compound is air-sensitive and should be stored under inert gas .

Scientific Research Applications

Surface Properties and Aggregation Behavior

1,12-Dodecanediamine has been investigated for its role in the synthesis of surfactants with regulated surface properties. For instance, a study demonstrated the synthesis of N,N'-dialkyl-N,N'-diacetate ethylenediamine surfactants, exploring their surface properties, aggregation behavior, and pH-regulated features in aqueous solutions. This research highlighted the surfactant's pH-switchability and its potential in reversible emulsion stability applications (Lv et al., 2014).

DNA Nanopore Sensing Approach

Another intriguing application of 1,12-dodecanediamine is in the domain of nanopore sensing for the selective detection of specific DNA modifications. A particular study utilized 1,12-dodecanediamine in coupling with DNA molecules to facilitate the identification of 8-oxo-2'-deoxyguanosine in single-stranded DNA through nanopore sensing. This method offers a low-cost, reliable, and quick approach for DNA analysis at the single-molecule level, suitable for high-throughput screening (Liu et al., 2016).

Safety And Hazards

1,12-Dodecanediamine is classified as harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and an allergic skin reaction . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

1,12-Dodecanediamine is commonly used as a curing agent in the production of epoxy resins . It is expected that the market for this compound will continue to grow due to its wide range of applications .

properties

IUPAC Name

dodecane-1,12-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTYSVGGYOXFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCN)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15536-18-2 (di-hydrochloride)
Record name 1,12-Dodecamethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2044636
Record name 1,12-Dodecanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Aqueous solution (90% water); [Aldrich MSDS]
Record name 1,12-Dodecanediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9611
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,12-Dodecanediamine

CAS RN

2783-17-7
Record name 1,12-Dodecanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2783-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,12-Dodecamethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,12-Diaminododecane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,12-Diaminododecane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,12-Dodecanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,12-Dodecanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecamethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,12-DODECANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3LM80W9NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 0.059 mmol RuHCl(H2)(PCy3)2, 2.87 mmol dodecanedinitrile, 5 mL water and 35 mL toluene was stirred in a Fisher-Porter tube at 80° C. under 860 kPa H2. After 22 hours, gc analysis showed that the dinitrile was completely converted and the product, 1,12-dodecanediamine, formed in 85% yield.
[Compound]
Name
RuHCl(H2)(PCy3)2
Quantity
0.059 mmol
Type
reactant
Reaction Step One
Quantity
2.87 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
dinitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,12-Dodecanediamine
Reactant of Route 2
Reactant of Route 2
1,12-Dodecanediamine
Reactant of Route 3
1,12-Dodecanediamine
Reactant of Route 4
Reactant of Route 4
1,12-Dodecanediamine
Reactant of Route 5
1,12-Dodecanediamine
Reactant of Route 6
Reactant of Route 6
1,12-Dodecanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.